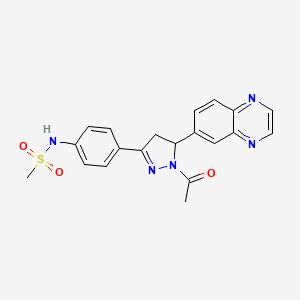![molecular formula C17H15BrN2O5S B4153605 N-[4-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide](/img/structure/B4153605.png)
N-[4-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide
Vue d'ensemble
Description
This compound is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used in the treatment of various disorders in the human body . Indole derivatives show various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been investigated for the synthesis of these compounds .Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions . For instance, N-Alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes .Physical and Chemical Properties Analysis
Indoles are crystalline and colorless in nature with specific odors . They are important heterocyclic compounds having broad-spectrum biological activities .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been a subject of interest in synthetic chemistry. Methods for synthesizing indol-3-yl methanesulfonamides, including structures related to the specified compound, have been developed, focusing on the reactivity of the indole nucleus and key intermediates like (2,3-Dihydroindol-3-yl)methanesulfonic acid and (1-acetyl-3-hydroxy-2,3-dihydroindol-3-yl)-N-(tert-butyl)methanesulfonamide (Korolev et al., 2003).
- Structural Studies : Investigations into the structure of derivatives like nimesulidetriazole have been conducted. These studies used X-ray powder diffraction to determine crystal structures and analyzed intermolecular interactions through Hirshfeld surfaces and fingerprint plots, providing insights into the molecular geometries and supramolecular assembly of such compounds (Dey et al., 2015).
Chemical Properties and Interactions
- Chemical Reactions and Mechanisms : The compound and its related structures have been part of studies focusing on chemical reactions like ring expansion reactions, where the behavior of substituents on the phenyl ring is a key focus (Harada et al., 1993).
- Interaction Studies : Research on methyl acetate in solutions with quinoxaline derivatives, which include sulfonamide structures, sheds light on interactions affected by temperature and concentration, thereby contributing to the understanding of solute-solute and solute-solvent interactions (Raphael et al., 2015).
Biochemical and Pharmacological Insights
- Enzyme Inhibition : Sulfonamide derivatives from indanes and tetralines, related to the queried compound, have been evaluated for their inhibitory effects on human carbonic anhydrase isozymes. These studies contribute to understanding the biochemical mechanisms and potential therapeutic applications of such compounds (Akbaba et al., 2014).
Mécanisme D'action
Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research direction could focus on synthesizing a variety of indole derivatives and exploring their potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5S/c1-26(24,25)20-12-5-2-10(3-6-12)15(21)9-17(23)13-8-11(18)4-7-14(13)19-16(17)22/h2-8,20,23H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMLKBSVSKQNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



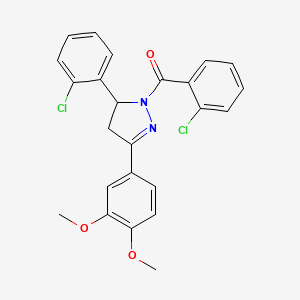
![N-{3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4153549.png)
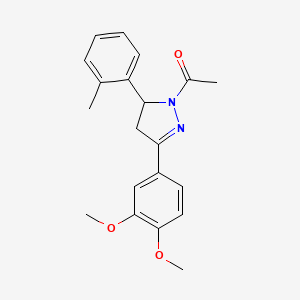
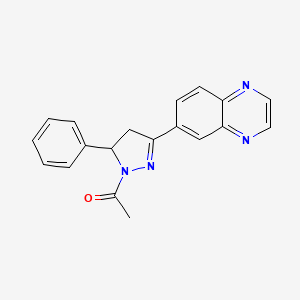
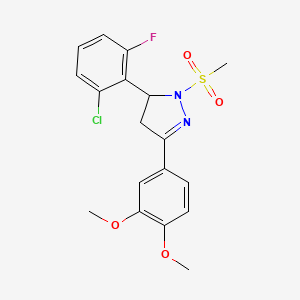
![6-[1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]quinoxaline](/img/structure/B4153571.png)
![6-[1-(2-furoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]quinoxaline](/img/structure/B4153575.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[(1S)-1-(hydroxymethyl)-3-methylbutyl]-5-methylthiophene-3-carboxamide](/img/structure/B4153577.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4153589.png)
![6-chloro-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B4153600.png)
![6-chloro-3-[3-(furan-2-yl)-2-(oxolane-2-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B4153602.png)
![N-[3-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B4153618.png)
